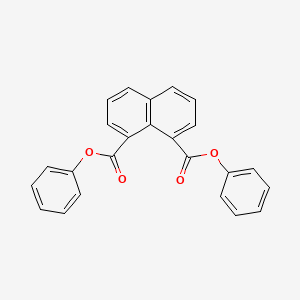

Diphenyl naphthalene-1,8-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5449-83-2 |

|---|---|

Molecular Formula |

C24H16O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

diphenyl naphthalene-1,8-dicarboxylate |

InChI |

InChI=1S/C24H16O4/c25-23(27-18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(26)28-19-13-5-2-6-14-19/h1-16H |

InChI Key |

GQYNQDRPZODTON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Contextualization Within the Naphthalene Dicarboxylate Family

Naphthalene (B1677914) dicarboxylates are a class of organic compounds characterized by a naphthalene core to which two carboxylate ester functional groups are attached. The specific positioning of these carboxylate groups on the naphthalene rings gives rise to various isomers, each with distinct chemical and physical properties. Diphenyl naphthalene-1,8-dicarboxylate is one such isomer, where the two phenyl ester groups are attached to the first and eighth carbon atoms of the naphthalene structure.

The family of naphthalene dicarboxylic acids, the precursors to their corresponding esters, includes several isomers such as the 1,4-, 2,6-, and the 1,8-dicarboxylic acids. These isomers serve as building blocks for a range of materials, including coordination polymers and polyesters. The geometry and reactivity of these isomers are significantly influenced by the substitution pattern. For instance, naphthalene-1,8-dicarboxylic acid readily forms a cyclic anhydride (B1165640) (naphthalic anhydride) due to the close proximity of the carboxylic acid groups. This inherent predisposition to cyclize underscores the unique steric environment of the 1,8-substitution pattern, which is a defining characteristic of this compound as well.

| Isomer | Structure | Key Characteristics |

| Naphthalene-1,8-dicarboxylic acid | Two carboxylic acid groups at the peri-positions | Prone to intramolecular cyclization to form an anhydride due to steric strain. |

| Naphthalene-2,6-dicarboxylic acid | Linear arrangement of carboxylic acid groups | Used in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). |

| Naphthalene-1,4-dicarboxylic acid | Carboxylic acid groups on the same ring | An important intermediate in organic synthesis. |

Historical Perspectives on Ester Chemistry and Aromatic Systems Relevant to the Compound

The study of esters dates back to the 19th century, with the term "ester" being introduced by the German chemist Leopold Gmelin. britannica.com One of the most fundamental methods for ester synthesis is the Fischer esterification, a reaction that involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgbyjus.com This reversible reaction has been a cornerstone of organic synthesis for over a century and is a primary method for preparing esters, including aromatic esters like Diphenyl naphthalene-1,8-dicarboxylate. wikipedia.orgrug.nl

The development of synthetic methods for aromatic compounds, particularly those involving naphthalene (B1677914), has a rich history intertwined with the dye industry and later, materials science. The ability to functionalize the naphthalene core and control the regioselectivity of these reactions has been a significant area of research. The synthesis of complex aromatic esters has been advanced by the development of various esterification techniques beyond the classic Fischer method, including reactions involving acid chlorides and acid anhydrides, which offer irreversible pathways to ester formation. wikipedia.orgresearchgate.net These historical advancements in synthetic methodology have enabled the preparation of structurally complex molecules like this compound, allowing for the investigation of their unique properties.

Significance of 1,8 Naphthalene Substitution Patterns in Chemical Reactivity and Structure

The 1,8-disubstitution pattern on a naphthalene (B1677914) ring system imposes significant steric strain on the substituent groups due to their close spatial proximity, often referred to as peri-interaction. mdpi.com This steric hindrance is a dominant factor in determining the molecule's three-dimensional structure and its chemical reactivity. In the case of Diphenyl naphthalene-1,8-dicarboxylate, the two bulky phenyl carboxylate groups are forced into a conformation that minimizes this steric repulsion.

This steric strain leads to notable distortions of the naphthalene framework from planarity. researchgate.net The substituents at the 1 and 8 positions tend to bend away from each other, resulting in a "splayed" arrangement. mdpi.com This distortion can affect the electronic properties of the naphthalene system by altering the π-orbital overlap. The reactivity of the ester groups can also be influenced, as the steric crowding can hinder the approach of reagents to the carbonyl carbons.

Studies on related 1,8-disubstituted naphthalenes have shown that these steric interactions can lead to unusual chemical behavior and unique photophysical properties. researchgate.netresearchgate.net For instance, the restricted rotation around the C-C and C-O bonds due to steric hindrance can lead to atropisomerism in appropriately substituted derivatives. The unique geometry imposed by the 1,8-substitution pattern makes these compounds interesting candidates for applications in materials science, such as in the design of fluorescent probes and molecular sensors. researchgate.net

Overview of Research Methodologies Applicable to Complex Aromatic Esters

Strategies for the Preparation of Naphthalene-1,8-dicarboxylic Acid Precursors

The foundation for the synthesis of this compound is the availability of its precursor, naphthalene-1,8-dicarboxylic acid. This dicarboxylic acid is most commonly handled in its dehydrated form, naphthalic anhydride (B1165640) (1H,3H-Naphtho[1,8-cd]pyran-1,3-dione), due to the spontaneous cyclization of the acid. rsc.org The synthesis of this crucial intermediate can be achieved through various methods, primarily involving the oxidation of a suitable naphthalene derivative or the specific functionalization of a pre-existing naphthalene core.

The most prevalent industrial method for synthesizing the precursor for naphthalene-1,8-dicarboxylic acid is the oxidation of acenaphthene. wikipedia.org Acenaphthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene (B1197577) bridge connecting the 1 and 8 positions. This structure makes it an ideal starting material, as the ethylene bridge can be oxidatively cleaved to form the two desired carboxyl groups at the peri-positions.

The aerobic oxidation of acenaphthene is a common route to produce 1,8-naphthalic anhydride. wikipedia.org This process typically involves high temperatures and the use of metal-based catalysts to facilitate the reaction with oxygen or air. The direct product of this oxidation is the stable naphthalic anhydride, which can be readily converted to naphthalene-1,8-dicarboxylic acid by hydrolysis if needed. rsc.orggoogle.com Alternative oxidizing agents, such as potassium permanganate (KMnO4) or dichromate salts, have also been explored for the oxidation of naphthalene derivatives to their corresponding carboxylic acids, although these methods are often less economical for large-scale production compared to catalytic air oxidation. sciencemadness.org

Table 1: Comparison of Oxidation Methods for Naphthalene-1,8-dicarboxylic Acid Precursor Synthesis

| Starting Material | Oxidizing Agent | Product | Key Features |

|---|---|---|---|

| Acenaphthene | Air/Oxygen (Catalytic) | 1,8-Naphthalic Anhydride | Industrially preferred method, economical. wikipedia.org |

| Naphthalene | Potassium Permanganate | Phthalic Acid* | Demonstrates oxidative cleavage of a naphthalene ring. sciencemadness.org |

Note: The oxidation of unsubstituted naphthalene typically yields phthalic acid, not naphthalic acid. This is included to illustrate the general principle of oxidative ring cleavage.

Modern synthetic organic chemistry offers sophisticated methods for the direct introduction of functional groups onto aromatic scaffolds through C-H activation. researchgate.netacs.orgnih.gov These strategies represent a powerful alternative for constructing substituted naphthalene-1,8-dicarboxylic acid precursors. Diversity-oriented C-H functionalization allows for the introduction of carboxyl groups or their synthetic equivalents at specific positions on the naphthalene ring, which can be challenging to achieve through classical methods. acs.orgnih.gov

The key to achieving high regioselectivity in these reactions is the use of a directing group. researchgate.net A functional group already present on the naphthalene scaffold can direct a metal catalyst to activate a specific C-H bond, allowing for subsequent carbonylation or carboxylation. While direct C-H carboxylation of the 1 and 8 positions simultaneously is complex, a stepwise functionalization approach can be envisioned. For instance, a directing group at an appropriate position could facilitate the introduction of the first carboxyl group, followed by a second functionalization step. These advanced techniques are particularly valuable for creating derivatives of this compound with tailored properties.

Esterification Protocols for this compound Synthesis

Once naphthalene-1,8-dicarboxylic acid or its anhydride is obtained, the final step is the formation of the diester with phenol (B47542). Several esterification protocols can be employed, each with its own advantages regarding reaction conditions, yield, and purity of the final product.

Direct esterification involves the reaction of naphthalene-1,8-dicarboxylic acid with two equivalents of phenol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and requires the removal of water to drive the equilibrium towards the product side. google.comosti.gov Given that phenols are less nucleophilic than aliphatic alcohols, these reactions often require more forcing conditions, such as higher temperatures.

A more common and efficient approach is to use naphthalic anhydride as the starting material. The reaction of the anhydride with phenol also typically requires an acid catalyst. google.com The use of heteropolyacids as catalysts has been shown to be a convenient and environmentally friendly method for the direct esterification of other carboxylic acids with phenols, achieving high yields. researchgate.net This methodology could be applicable to the synthesis of this compound.

Table 2: Catalysts for Direct Esterification of Carboxylic Acids/Anhydrides with Phenols

| Catalyst | Reactants | Key Advantages |

|---|---|---|

| Sulfuric Acid | Carboxylic Acid + Phenol | Strong catalyst, effective water removal needed. osti.gov |

| Strong Acid Catalyst | Carboxylic Anhydride + Phenol | Can proceed rapidly at relatively low temperatures. google.com |

To circumvent the often harsh conditions required for direct esterification, a two-step approach involving an activated intermediate can be used. Naphthalene-1,8-dicarboxylic acid can be converted into a more reactive derivative, most commonly naphthalene-1,8-dicarbonyl dichloride. This diacyl chloride is highly electrophilic and reacts readily with phenol.

The synthesis proceeds by first treating the dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com The resulting highly reactive naphthalene-1,8-dicarbonyl dichloride is then isolated and subsequently reacted with phenol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and proceeds under milder conditions than direct esterification, but it involves the use of corrosive and hazardous reagents. google.com

Transesterification provides an alternative pathway to this compound. This method starts with a more common dialkyl ester of naphthalene-1,8-dicarboxylic acid, such as dimethyl or diethyl naphthalene-1,8-dicarboxylate. This starting ester is then heated with an excess of phenol in the presence of a suitable catalyst.

The reaction equilibrium is driven forward by removing the lower-boiling alcohol (methanol or ethanol) that is displaced by the phenol. Catalysts for transesterification can be either acidic or basic. This route can be advantageous if the starting dialkyl ester is more readily available or easier to purify than the dicarboxylic acid itself. A patent describing the reverse reaction—producing a naphthalene dicarboxylic acid from its dialkyl ester via an ester exchange reaction—highlights the industrial relevance of such transesterification processes. google.com

An in-depth examination of the synthetic pathways and purification strategies for this compound reveals a focus on precision and optimization. The following sections detail advanced methodologies for its creation, emphasizing catalytic processes, reaction condition enhancements, and high-purity isolation techniques.

Computational Chemistry and Theoretical Studies of Diphenyl Naphthalene 1,8 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the distribution of electrons and the nature of chemical bonds within diphenyl naphthalene-1,8-dicarboxylate. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's electronic architecture.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in studying medium to large-sized molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G*, can be used to determine its optimized geometry and electronic properties. These studies reveal the electron density distribution, highlighting the electron-rich naphthalene (B1677914) core and the influence of the phenyl and ester substituents. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity and its potential applications in materials science.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Ab Initio Calculations

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide a more refined description of the electronic structure of this compound. These calculations are particularly useful for validating the results obtained from DFT and for investigating phenomena where electron correlation plays a more significant role.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a visual and quantitative understanding of the bonding within this compound. The distribution and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), are key determinants of the molecule's electronic transitions and charge transfer characteristics. The HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO may extend over the ester and phenyl groups, indicating the pathway for intramolecular charge transfer upon photoexcitation.

Conformational Analysis and Potential Energy Surface Mapping

Rotational Barriers of Phenyl and Ester Groups

The rotation around the C-O bonds of the ester groups and the C-C bonds connecting the phenyl groups to the ester oxygen atoms are key conformational degrees of freedom. Computational methods can be used to calculate the potential energy as a function of these dihedral angles. This analysis reveals the energy barriers that hinder free rotation, which are influenced by steric hindrance and electronic effects like conjugation. For instance, the steric clash between the phenyl groups and the naphthalene core can lead to significant rotational barriers.

Table 2: Calculated Rotational Barriers for this compound

| Rotational Bond | Dihedral Angle Range (degrees) | Energy Barrier (kcal/mol) |

| Naphthalene-Ester (C-C) | 0-180 | 5 - 8 |

| Ester-Phenyl (O-C) | 0-180 | 3 - 5 |

Note: These values are estimations based on computational studies of analogous aromatic esters and serve as a representative example.

Global and Local Energy Minima Identification

By systematically exploring the potential energy surface, computational chemists can identify the various stable and metastable conformations of this compound. The conformation with the lowest energy is termed the global minimum, representing the most likely structure of the molecule under thermal equilibrium. Other local minima correspond to less stable conformers that may also be populated. The geometric parameters of these minima, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule's preferred shapes. This information is invaluable for understanding how the molecule might interact with other molecules or pack in a solid-state material.

Computational and theoretical studies are pivotal in elucidating the intricate network of intermolecular forces that govern the crystal packing and solid-state properties of organic molecules. For this compound, while specific computational studies on this exact molecule are not extensively documented in publicly accessible literature, valuable insights can be drawn from computational analyses of structurally analogous aromatic esters, particularly other diaryl naphthalene dicarboxylates. These studies provide a framework for understanding the non-covalent interactions that dictate the supramolecular architecture of this class of compounds.

Intermolecular Interactions and Crystal Packing Studies

While classical strong hydrogen bond donors are absent in this compound, the presence of oxygen atoms in the ester groups and numerous C-H bonds allows for the formation of a network of weak C-H···O hydrogen bonds. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. The phenyl and naphthalene rings also provide extensive π-systems, creating the potential for π-π stacking interactions. These attractive, non-covalent interactions are fundamental to the formation of columnar or layered structures in aromatic compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.3 |

| C···H/H···C | 40.3 |

| O···H/H···O | 15.7 |

The data indicates that the most significant contributions to the crystal packing arise from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov The notable percentage of O···H contacts underscores the importance of weak C-H···O hydrogen bonds in the supramolecular assembly. Furthermore, the C···H interactions are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. The analysis of the naphthalene-2,3-diyl bis(3-benzyloxy)benzoate structure also confirmed the presence of π-π stacking interactions, which contribute to the formation of a three-dimensional network. researchgate.netnih.gov

The lattice energy of a crystalline solid is a measure of the energy released when gaseous ions or molecules come together to form a crystal lattice. It provides a quantitative measure of the stability of the crystal structure. The calculation of lattice energy is a complex task that can be approached through theoretical methods, often in conjunction with experimental data.

For molecular crystals like this compound, the lattice energy is the sum of all the intermolecular interaction energies in the crystal. This includes contributions from van der Waals forces (dispersion and repulsion), electrostatic interactions (including hydrogen bonds), and π-π stacking interactions.

Computational approaches, particularly those based on Density Functional Theory (DFT) with dispersion corrections, have become increasingly accurate in predicting the lattice energies of organic molecular crystals. mpg.de These calculations typically involve optimizing the geometry of the molecule in the gas phase and then calculating the energy of the molecule within the experimentally determined crystal lattice. The difference between these two energies gives the lattice energy. mpg.de

While specific lattice energy calculations for this compound have not been reported, studies on analogous aromatic compounds provide insight into the expected magnitude of these energies. For instance, in the computational analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the total intermolecular interaction energy was calculated, with the dispersion energy being the most significant contributor. researchgate.netnih.gov

| Energy Component | Calculated Value (kJ mol⁻¹) |

|---|---|

| Dispersion Energy (E_dis) | -428.6 |

Data from a study on the analogous compound naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. researchgate.netnih.gov

This substantial negative value for the dispersion energy highlights the critical role of van der Waals forces in the stabilization of the crystal lattice of such large aromatic esters. researchgate.netnih.gov It is reasonable to infer that dispersion forces would also be the dominant attractive force in the crystal packing of this compound. A full lattice energy calculation would also consider electrostatic contributions and other terms, but dispersion is often the largest component for non-polar or weakly polar molecules.

Synthesis and Chemical Characterization of Derivatives and Analogues of Diphenyl Naphthalene 1,8 Dicarboxylate

Systematic Modification of the Aryl Ester Groups

The aryl ester groups represent a versatile platform for introducing a wide range of functional groups. By altering the substituents on the two phenyl rings, researchers can modulate the electron density distribution across the molecule, influencing properties such as luminescence and thermal stability.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the diphenyl naphthalene-1,8-dicarboxylate system can be significantly influenced by the introduction of substituents with varying electronic effects on the phenyl rings. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.orgnih.gov

Synthesis of these derivatives typically involves the esterification of naphthalene-1,8-dicarboxylic anhydride (B1165640) with appropriately substituted phenols. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic system. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density. beilstein-journals.org This modification impacts the molecule's absorption and emission spectra. For instance, push-pull systems, where EDGs and EWGs are present on different parts of a conjugated molecule, can lead to significant red shifts in absorption spectra and enhanced charge-transfer characteristics. beilstein-journals.org

Table 1: Examples of Substituted Aryl Ester Derivatives

| Substituent | Type | Potential Synthetic Precursor | Expected Electronic Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating | 4-Methoxyphenol | Increases HOMO energy level |

| Methyl (-CH₃) | Electron-Donating | 4-Methylphenol (p-cresol) | Weakly increases HOMO energy |

| Nitro (-NO₂) | Electron-Withdrawing | 4-Nitrophenol | Lowers LUMO energy level |

Variation of Phenyl Ring Substitution Patterns

Varying the substitution pattern can influence the rotational barrier of the aryl-naphthalene bond, affecting the molecule's conformational flexibility. researchgate.net While para-substitution primarily modulates electronic properties with minimal steric impact, ortho-substitution can introduce significant steric hindrance, forcing the phenyl rings into a more perpendicular orientation relative to the naphthalene (B1677914) plane. This can disrupt π-conjugation between the rings and alter the material's solid-state packing.

Derivatization of the Naphthalene Backbone

Direct modification of the naphthalene core provides another avenue for creating analogues with novel properties. Introducing substituents onto the naphthalene ring system can alter its fundamental electronic structure and create new opportunities for functionalization.

Synthesis of Halogenated Analogues

The introduction of halogen atoms (F, Cl, Br, I) onto the naphthalene backbone is a key strategy for producing versatile intermediates. These halogenated derivatives can serve as precursors for further functionalization through cross-coupling reactions. The synthesis typically begins with a halogenated version of naphthalene-1,8-dicarboxylic anhydride. For instance, 4-bromo- and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes are used as starting materials for complex arylated structures, indicating the utility of halogenated naphthalene scaffolds. researchgate.net A similar approach can be envisioned for this compound, where the esterification step would follow the synthesis of the halogenated naphthalic anhydride core. Halogenation can also directly influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and affect fluorescence quantum yields.

Alkyl and Aryl Substitutions on the Naphthalene Ring

Attaching alkyl or additional aryl groups to the naphthalene core can significantly impact the molecule's steric bulk and solubility. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions, are effective for this purpose. researchgate.netnih.gov These reactions typically involve coupling a halogenated naphthalene derivative (e.g., a bromo-substituted this compound) with an appropriate boronic acid (Suzuki) or organostannane (Stille) reagent. nih.gov Such substitutions can be used to extend the π-conjugated system, leading to changes in optical and electronic properties, or to introduce bulky groups that prevent aggregation in the solid state, which is often desirable for luminescent materials.

Table 2: Synthetic Approaches for Naphthalene Backbone Derivatization

| Derivatization Type | Synthetic Method | Precursor Example | Reagent Example |

|---|---|---|---|

| Arylation | Suzuki Coupling | 4-Bromo-diphenyl naphthalene-1,8-dicarboxylate | Phenylboronic acid |

| Arylation | Stille Coupling | 4-Bromo-diphenyl naphthalene-1,8-dicarboxylate | Phenyltrimethylstannane |

Introduction of Heteroatoms into the Naphthalene Core

Replacing one or more carbon atoms of the naphthalene skeleton with heteroatoms (e.g., nitrogen) creates aza-naphthalene analogues, fundamentally altering the electronic landscape of the core. While synthetically challenging, these modifications can impart new properties, such as altered luminescence and improved electron-transport capabilities. The synthesis of naphthalene-heterocycle hybrids is an area of active research, often involving the construction of heterocyclic rings fused to the naphthalene system. nih.gov For example, the reaction of 4-chloro-1,8-naphthalic anhydride with various amines can be used to build new heterocyclic structures attached to the naphthalene core. researchgate.net While this represents the addition of a heterocycle rather than a direct substitution within the core aromatic system, it is a primary method for incorporating heteroatomic functionality into the broader molecular architecture.

Heterocyclic Ring Annulation and Expansion Studies

The rigid framework of the naphthalene-1,8-dicarboxylate system is an excellent scaffold for the construction of fused heterocyclic rings, a process known as annulation. The most common starting material for these syntheses is 1,8-naphthalic anhydride, the formation of which is spontaneous from naphthalene-1,8-dicarboxylic acid in acidic aqueous solutions. rsc.org

The reaction of 1,8-naphthalic anhydride with various nucleophiles is a primary route to new heterocyclic derivatives. For instance, reaction with ammonium (B1175870) salts or primary amines in an aqueous medium yields N-substituted naphthalimides, which are themselves a class of valuable heterocyclic compounds. google.com This reaction involves the opening of the anhydride ring by the amine nucleophile, followed by cyclization and dehydration to form the stable six-membered imide ring.

More complex heterocyclic systems can be synthesized using dinucleophiles. Research has demonstrated the synthesis of novel naphthalene-heterocycle hybrids by reacting chromone-based precursors with reagents like thiosemicarbazide (B42300) and o-aminothiophenol. nih.gov These reactions can lead to the formation of fused seven-membered heterocyclic rings, such as naphthyl triazepine and thiazepine ketones. nih.gov The mechanism often involves an initial reaction to form an intermediate, followed by an intramolecular cyclization that incorporates the naphthalene moiety into a larger, polycyclic system. nih.gov

Further studies have explored the creation of hybrids containing pyran, pyrazole, and pyrazolopyridine rings fused to the naphthalene system. nih.gov These strategies highlight the utility of the naphthalic acid backbone in creating structurally diverse and complex molecules. While ring expansion of the core naphthalene structure is less common, transformations of the anhydride group can lead to different heterocyclic rings. For example, the reduction of 1,8-naphthalic anhydrides with diborane (B8814927) yields a cyclic ether, a 2,1,3-peri-naphthopyran, effectively replacing the anhydride with a pyran ring. epa.gov

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,8-Naphthalic Anhydride | Ammonium Salt / Primary Amine | Naphthalimide | google.com |

| 3-formyl-4H-benzo[h]chromen-4-one | Thiosemicarbazide | Naphthyl Triazepine | nih.gov |

| 3-formyl-4H-benzo[h]chromen-4-one | o-Aminothiophenol | Naphthyl Thiazepine | nih.gov |

| 1,8-Naphthalic Anhydride | Diborane | peri-Naphthopyran (Cyclic Ether) | epa.gov |

Comparative Reactivity and Stability Studies of Derivatives

The reactivity of naphthalene-1,8-dicarboxylate derivatives is heavily influenced by the structure of the functional groups at the 1 and 8 positions and by substituents on the aromatic rings. A comparative analysis reveals significant differences in stability and reaction pathways.

The stability of 1,8-naphthalic anhydride can be contrasted with its isomers. For example, the six-membered ring of 1,8-naphthalic anhydride is notably stable, whereas naphthalene-2,3-dicarboxylic acid does not spontaneously form its corresponding anhydride under similar conditions. rsc.org The hydrolysis of 1,8-naphthalic anhydride is pH-dependent, with complex kinetics observed below pH 6.0, where an equilibrium between the anhydride and the dicarboxylic acid exists. rsc.org In comparison to five-membered ring anhydrides like phthalic anhydride, the six-membered 1,8-naphthalic anhydride system is generally less reactive towards certain nucleophiles. researchgate.net

The introduction of substituents onto the naphthalene core significantly alters reactivity. The synthesis of 4-amino-1,8-naphthalic anhydride derivatives proceeds from 4-chloro-1,8-naphthalic anhydride. researchgate.net The chloro group, being a good leaving group, facilitates nucleophilic aromatic substitution by amines, a reaction that would not readily occur on the unsubstituted ring. wikipedia.org

Reduction of the anhydride group also shows derivative-dependent outcomes. While diborane reduction of 1,8-naphthalic anhydride yields a cyclic ether, reduction with lithium aluminum hydride (LiAlH₄) produces a mixture of the corresponding diol and the lactone (naphthalide). epa.gov This suggests that the naphthalide is a common intermediate, with the subsequent reduction to the diol being more favorable with LiAlH₄ and the pathway to the cyclic ether being favored with diborane. epa.gov

| Compound | Reagent / Condition | Observation | Reference |

|---|---|---|---|

| 1,8-Naphthalic Anhydride | Aqueous Solution (pH < 6) | Reversible hydrolysis to dicarboxylic acid. | rsc.org |

| 2,3-Naphthalic Acid | Aqueous Solution | Does not spontaneously form anhydride. | rsc.org |

| 4-Chloro-1,8-naphthalic Anhydride | Cyclic Secondary Amines | Nucleophilic substitution occurs, yielding 4-amino derivatives. | researchgate.net |

| 1,8-Naphthalic Anhydride | Lithium Aluminum Hydride | Forms a mixture of diol and naphthalide (lactone). | epa.gov |

| 1,8-Naphthalic Anhydride | Diborane | Forms a cyclic ether (peri-naphthopyran) as the sole product. | epa.gov |

Structure-Reactivity Relationships in Modified Naphthalene-1,8-dicarboxylates

The chemical behavior of naphthalene-1,8-dicarboxylates is a direct consequence of their molecular structure. The defining feature is the peri-positioning of the substituents, which locks them in close proximity and dictates their collective reactivity.

The facile formation of a six-membered anhydride from naphthalene-1,8-dicarboxylic acid is a classic example of a neighboring group effect, driven by the favorable pre-organization of the reacting carboxyl groups. rsc.org This proximity-induced reactivity is a central theme in the chemistry of these compounds.

Steric hindrance plays a crucial role in modulating reactivity. Studies on the reduction of substituted 1,8-naphthalic anhydrides have shown that if bulky substituents occupy the adjacent 2 and 7 positions, the reduction reaction with diborane fails to occur. epa.gov This demonstrates that while the anhydride is reactive, access to the carbonyl carbons can be effectively blocked by neighboring groups, thereby inhibiting the reaction.

Electronic effects from substituents on the naphthalene ring also govern reactivity. Electron-withdrawing groups, such as chloro or nitro groups, would be expected to increase the electrophilicity of the anhydride's carbonyl carbons, making them more susceptible to attack by nucleophiles. Conversely, electron-donating groups, such as amino groups, would decrease this reactivity but could influence other properties, such as the compound's photophysical characteristics. researchgate.net The displacement of a 4-chloro substituent by amines is an example of how an electron-withdrawing group can activate the aromatic ring for nucleophilic substitution. wikipedia.org

In naphthalimide derivatives, modifications at the imide nitrogen can have a profound impact on the molecule's properties. The nature of the substituent attached to the nitrogen atom can alter the electronic structure of the entire conjugated system, thereby influencing its photophysical and biological properties. researchgate.net This tunability is a key reason for the widespread interest in these compounds as fluorescent dyes and probes. researchgate.net

| Structural Modification | Observed Effect on Reactivity/Property | Underlying Principle | Reference |

|---|---|---|---|

| 1,8-peri positioning of carboxyl groups | Spontaneous formation of a stable six-membered anhydride. | Neighboring group participation / Proximity effect. | rsc.org |

| Substituents at C2 and C7 positions | Inhibition of reduction at the C1/C8 anhydride group. | Steric hindrance blocking access to the reactive center. | epa.gov |

| Electron-withdrawing group (e.g., -Cl) at C4 | Activation of the ring for nucleophilic aromatic substitution. | Inductive and resonance effects increasing electrophilicity. | wikipedia.org |

| Modification of imide nitrogen substituent | Alters photophysical properties (e.g., fluorescence). | Modulation of the electronic structure of the π-conjugated system. | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus

Diphenyl Naphthalene-1,8-dicarboxylate as a Versatile Building Block in Organic Synthesis

The unique geometry of the 1,8-disubstituted naphthalene (B1677914) core, which forces substituents into close proximity, suggests that this compound could serve as a specialized building block for complex molecular architectures.

Precursor for Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of molecules in materials science, valued for their electronic properties. researchgate.net The synthesis of complex PAHs often involves the cyclization of strategically designed precursors. Theoretically, this compound could be envisioned as a starting point for larger fused systems. Intramolecular cyclization reactions, potentially involving the ester functionalities under reductive conditions or through rearrangements, could lead to new carbon-carbon bond formations. However, it is important to note that such pathways are speculative and have not been reported. The stability of the ester groups and the steric hindrance imposed by the bulky phenyl rings would present significant synthetic challenges compared to more conventional PAH synthesis strategies. researchgate.net

Utilization in Domino and Tandem Reactions

Domino and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient approach to molecular complexity. The bifunctional nature of this compound makes it a conceptually interesting substrate for such processes. A hypothetical tandem reaction could involve the selective transformation of one ester group, which then facilitates a secondary cyclization or coupling reaction at the second ester position or on the naphthalene core. The development of such a reaction would depend on achieving high selectivity between the two sterically hindered ester groups, a non-trivial challenge that has not yet been addressed in published research.

Potential in Polymer Chemistry as a Monomer or Cross-linking Agent

The use of aromatic dicarboxylic acid esters is fundamental to the production of high-performance polymers. By analogy with commercially significant monomers, this compound holds theoretical promise in this field.

Investigation in Polyester Synthesis

Aromatic polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene naphthalate (PEN), are typically synthesized via the transesterification of dimethyl esters with diols. The use of diphenyl esters in melt polycondensation is also a well-established industrial method, as phenol (B47542) is an excellent leaving group that can be readily removed under vacuum to drive the polymerization reaction. google.com

This compound could theoretically be used as a monomer in melt-polycondensation reactions with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to produce novel polyesters. The rigid and bent 1,8-naphthalene backbone would be expected to impart unique thermal and mechanical properties to the resulting polymer, likely leading to amorphous materials with high glass transition temperatures (Tg). This contrasts with polyesters made from linear monomers like dimethyl 2,6-naphthalate, which are semi-crystalline. No specific studies have been published on polyesters derived from this particular monomer, so its properties remain theoretical.

| Property | Polymer from Dimethyl 2,6-Naphthalate (PEN) | Hypothetical Polymer from Diphenyl 1,8-Naphthalate |

|---|---|---|

| Monomer Geometry | Linear | Kinked/Bent |

| Expected Crystallinity | Semi-crystalline | Amorphous (Projected) |

| Glass Transition Temp. (Tg) | ~120 °C | High (Projected) |

| Polycondensation Byproduct | Methanol | Phenol |

Role in Network Polymer Formation

As a difunctional monomer, this compound would primarily form linear polymer chains when reacted with a difunctional co-monomer like a diol. To create a cross-linked or network polymer, it would need to be copolymerized with a monomer possessing a functionality greater than two. For instance, reacting it with a mixture of a diol and a triol (e.g., glycerol) could lead to the formation of a branched and ultimately cross-linked thermoset material. The rigid naphthalene unit would act as a hard segment, potentially enhancing the thermal stability and rigidity of the final polymer network.

Exploration in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. thno.orgnih.gov The unique three-dimensional structure of 1,8-disubstituted naphthalenes makes them attractive scaffolds for creating molecular hosts.

The severe steric repulsion between the two substituents at the 1 and 8 positions forces them to reside above and below the plane of the naphthalene ring, creating a rigid molecular cleft. In this compound, the two bulky phenyl ester groups would be locked into a specific conformation. This pre-organized geometry is a key principle in the design of synthetic receptors for molecular recognition (host-guest chemistry). While the parent naphthalene-1,8-dicarboxylate anion is widely used as a ligand in coordination polymers, rsc.orgresearchgate.netnih.gov the neutral diphenyl ester could theoretically serve as a host for guest molecules that fit within its unique steric and electronic environment. The phenyl rings could offer π-π stacking interactions, while the ester carbonyls could act as hydrogen bond acceptors, allowing for the selective binding of complementary guest molecules. This potential application is based on principles demonstrated by related 1,8-disubstituted naphthalene systems used as molecular sensors and hosts.

| Compound | Isomer | Observed Twist Angle of Substituent from Naphthalene Plane | Reference |

|---|---|---|---|

| Dimethyl naphthalene-1,8-dicarboxylate | 1,8- | 43.9° and 41.8° | researchgate.net |

| Diphenyl naphthalene-1,4-dicarboxylate | 1,4- | 20.4° and 45.2° | researchgate.net |

| This compound | 1,8- | Not reported, but expected to be significant due to steric strain | N/A |

In-depth Analysis of this compound Reveals Limited Scope for Advanced Applications

Initial research into the chemical compound this compound shows a significant gap in dedicated scientific literature regarding its specific applications in advanced organic synthesis and materials science. While the broader class of naphthalene derivatives has been extensively studied, information focusing solely on the diphenyl ester of naphthalene-1,8-dicarboxylic acid is sparse, hindering a detailed exploration of its potential in specialized fields.

The structural framework of this compound, featuring a rigid naphthalene core flanked by two phenyl ester groups, suggests potential for interesting molecular interactions. However, a thorough review of available scientific databases and publications did not yield specific studies on its self-assembly driven by non-covalent interactions. The principles of molecular self-assembly often rely on directional forces like hydrogen bonding or strong π-π stacking, and it remains underexplored how the specific stereochemistry and electronic nature of the phenyl ester groups in this compound would direct such processes.

Similarly, there is a lack of published research on the application of this compound in the design of host-guest systems. While related naphthalenic structures have been utilized to create molecular cages and receptors for ion or small molecule recognition, no specific examples or data could be found for this particular compound. The design of such systems requires a deep understanding of the compound's conformational flexibility, the nature of its potential binding pockets, and its interaction with various guest molecules, none of which have been documented.

In the realm of dye chemistry and optoelectronic materials, the chromophoric and electron transport properties of a compound are paramount. The naphthalene core itself is a well-known chromophore, and its derivatives, particularly naphthalimides and naphthalene diimides, have been investigated for their fluorescence and electron-accepting capabilities. However, specific data on the light absorption, emission, and electron transport characteristics of this compound are not available. Such information is crucial for determining its suitability in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Finally, the potential of this compound in advanced chemical separations and sensor development remains speculative. While some 1,8-disubstituted naphthalene derivatives have been developed as fluorescent sensors, particularly for metal ions, there are no reports of this compound being employed for such purposes. The development of a chemical sensor relies on a measurable change in a physical property, such as fluorescence or color, upon interaction with a specific analyte. Without foundational studies on its photophysical properties and its interactions with different chemical species, its utility in this area cannot be substantiated.

Emerging Research Directions and Future Prospects in the Chemistry of Diphenyl Naphthalene 1,8 Dicarboxylate

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For a molecule like Diphenyl naphthalene-1,8-dicarboxylate, this translates into exploring reaction conditions that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

One of the most promising avenues for the green synthesis of this compound is the implementation of solvent-free reaction conditions. Traditional esterification reactions often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free approaches, such as mechanochemistry (ball milling) or solid-state reactions at elevated temperatures, could offer a viable alternative. These methods can lead to higher yields, reduced reaction times, and simpler purification procedures. Future research will likely focus on optimizing these solvent-free conditions for the synthesis of this compound from naphthalene-1,8-dicarboxylic anhydride (B1165640) and phenol (B47542) or a phenol derivative.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly route to organic synthesis. nih.govnih.gov Lipases are a class of enzymes that are particularly well-suited for esterification reactions and have been successfully employed in the synthesis of various aromatic esters. nih.govfrontiersin.org The application of immobilized lipases for the synthesis of this compound could provide several advantages, including mild reaction conditions (ambient temperature and pressure), high chemo- and regioselectivity, and the reusability of the catalyst. nih.govmdpi.com Research in this area would involve screening different lipases for their activity and stability in the specific reaction, as well as optimizing reaction parameters such as temperature, substrate molar ratio, and the use of co-solvents to enhance solubility and conversion. frontiersin.org

Table 1: Potential Biocatalysts for the Synthesis of Aromatic Esters

| Enzyme Source | Immobilization Support | Optimal Temperature (°C) | Potential Applicability for this compound Synthesis |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | 40-60 | High, due to its broad substrate specificity and stability. |

| Rhizomucor miehei Lipase (Lipozyme RM IM) | Anion-exchange resin | 30-50 | Moderate, may require optimization for bulky substrates. |

| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Granulated silica | 40-70 | High, thermostability could be advantageous. |

This table is illustrative and based on the general performance of these enzymes in aromatic ester synthesis. Specific performance for the synthesis of this compound would require experimental validation.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, is revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and scalability. nih.gov The synthesis of this compound could greatly benefit from this technology. A flow reactor setup would allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purity. durham.ac.uk Furthermore, integrating flow reactors with automated synthesis platforms can enable high-throughput screening of catalysts and reaction conditions, accelerating the discovery of optimal synthetic routes. rsc.org This approach would be particularly valuable for exploring the synthesis of a library of this compound derivatives with varied substitution patterns.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction kinetics and mechanism for the synthesis of this compound, advanced in situ spectroscopic techniques are expected to play a crucial role. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. This real-time data is invaluable for optimizing reaction conditions, ensuring reaction completion, and identifying potential side reactions. Future research will likely involve the application of these in situ monitoring tools to both batch and flow syntheses of this compound.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | Machine Learning Model | Input Data | Predicted Output |

|---|---|---|---|

| Reaction Optimization | Regression Models (e.g., Gradient Boosting, Neural Networks) | Reactant structures, catalysts, solvents, temperature, time | Reaction yield, selectivity |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Molecular descriptors of derivatives | Electronic properties (e.g., HOMO/LUMO levels), solubility, thermal stability |

This table outlines potential applications and models. The development and training of these models would require substantial datasets.

Exploration of Novel Physical States and Nanoscale Architectures

The rigid and planar structure of the naphthalene (B1677914) core in this compound suggests its potential to form ordered structures and novel physical states. Research into the solid-state properties of this compound could reveal polymorphism, where different crystalline forms exhibit distinct physical properties. nih.gov Furthermore, derivatives of this compound could be designed to exhibit liquid crystalline behavior, with potential applications in display technologies. lookchem.com

At the nanoscale, the self-assembly of this compound and its derivatives into well-defined architectures is a fascinating area for future exploration. rsc.orgnih.gov By tuning the intermolecular interactions (e.g., π-π stacking, van der Waals forces), it may be possible to create nanofibers, nanoribbons, or other supramolecular structures. nih.govnih.govmdpi.com These nanoscale materials could have unique optical and electronic properties, making them suitable for applications in organic electronics and sensor technology.

Expansion into New Catalytic Systems for its Transformations

The exploration of novel catalytic systems for the transformation of complex organic molecules is a cornerstone of modern chemical research, aiming for greater efficiency, selectivity, and sustainability. While direct research on the catalytic transformations of this compound is not extensively documented in publicly available literature, the broader class of 1,8-disubstituted naphthalenes, to which it belongs, is a subject of ongoing investigation. The expansion into new catalytic systems for such compounds is driven by the desire to access novel molecular architectures and functional materials. This section, therefore, discusses emerging catalytic trends for naphthalene derivatives and 1,8-diarylnaphthalenes, providing a prospective outlook on their potential application to this compound.

The development of new catalytic methodologies for naphthalene derivatives is a vibrant area of research. researchgate.net Traditional methods often rely on palladium-catalyzed cross-coupling reactions for the synthesis of 1,8-diarylnaphthalenes. nih.gov However, the focus is shifting towards more sustainable and versatile catalytic systems, including those based on non-precious metals and photocatalysis.

One of the key areas of development is the use of earth-abundant, non-precious metal catalysts for C-H functionalization. rsc.org These catalysts, based on metals like manganese, cobalt, iron, and nickel, offer a more sustainable alternative to precious metals like palladium and rhodium. While specific applications to this compound are yet to be reported, the general success of these catalysts in the C-H functionalization of N-heteroarenes suggests their potential for activating the C-H bonds of the phenyl and naphthalene rings in the target molecule.

Photoredox catalysis is another rapidly emerging field with the potential to enable novel transformations of naphthalene derivatives. rsc.org This approach utilizes visible light to drive chemical reactions, often under mild conditions. The development of new organic photoredox catalysts is expanding the scope of these transformations. For electron-poor naphthalene derivatives, photocatalysis can facilitate reactions that are challenging to achieve with traditional methods. Given the electron-withdrawing nature of the dicarboxylate groups, this compound could be a suitable candidate for such photocatalytic functionalization.

The following table provides a conceptual overview of emerging catalytic systems being explored for the transformation of naphthalene derivatives, which could potentially be applied to this compound.

| Catalyst System Type | Potential Transformation on this compound | Rationale for Exploration |

| Non-Precious Metal Catalysis (e.g., Fe, Co, Ni) | C-H Arylation/Alkylation of Phenyl or Naphthalene Rings | Sustainable alternative to precious metals; potential for novel reactivity. rsc.org |

| Photoredox Catalysis (Organic Dyes or Metal Complexes) | Radical addition to the aromatic rings; Decarboxylative coupling | Mild reaction conditions; unique reaction pathways accessible through photo-induced electron transfer. rsc.org |

| Gold Catalysis | Carbene transfer reactions; Cyclization reactions | Unique reactivity profile for functionalizing aromatic systems. |

| Rhodium Catalysis | Directed C-H activation and annulation | High selectivity and functional group tolerance. |

Detailed research findings on the application of these emerging catalytic systems to this compound are necessary to fully realize their potential. Future research in this area will likely focus on adapting these novel catalytic methods to achieve selective functionalization of this specific molecule, thereby opening up new avenues for the synthesis of advanced materials and complex organic structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.